2-[(Oct-1-en-1-yl)sulfanyl]pyridine
Description
Properties
CAS No. |
830321-07-8 |
|---|---|
Molecular Formula |
C13H19NS |
Molecular Weight |
221.36 g/mol |
IUPAC Name |
2-oct-1-enylsulfanylpyridine |
InChI |
InChI=1S/C13H19NS/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-13/h7-12H,2-6H2,1H3 |
InChI Key |
JXSCNSUCOARABN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Classical Calcium Hydrogen Sulfide Route
Originally reported in 1931, this method involves heating 2-chloropyridine with calcium hydrogen sulfide (Ca(SH)₂) at elevated temperatures. The reaction proceeds via nucleophilic displacement of the chlorine atom by the hydrosulfide ion:
$$
\text{ClC}5\text{H}4\text{N} + \text{Ca(SH)}2 \rightarrow \text{HSC}5\text{H}_4\text{N} + \text{Ca(SH)Cl}
$$
While effective, this route suffers from moderate yields (50–60%) and requires handling corrosive reagents.
Thiourea-Based Alkylation
A more practical approach utilizes thiourea and 2-chloropyridine in ethanol under aqueous ammonia. The mechanism proceeds through an intermediate isothiouronium salt, which hydrolyzes to yield 2-mercaptopyridine:
$$
\text{ClC}5\text{H}4\text{N} + \text{NH}2\text{CSNH}2 \rightarrow [\text{C}5\text{H}4\text{N}-\text{S}-\text{C}(\text{NH}2)2^+]\text{Cl}^- \xrightarrow{\text{H}2\text{O}} \text{HSC}5\text{H}_4\text{N}
$$
This method achieves yields of 70–80% and is preferred for scalability and safety.
Alkylation of 2-Mercaptopyridine with Oct-1-en-1-yl Halides
The critical step involves introducing the oct-1-en-1-yl group via nucleophilic substitution. The thiolate anion (generated from 2-mercaptopyridine) attacks the electrophilic carbon of oct-1-en-1-yl halides (X = Cl, Br).
Reaction Mechanism and Kinetics
The process follows an Sₙ2 mechanism, where the nucleophilicity of the thiolate and the leaving group ability of the halide dictate reaction efficiency. Key considerations include:
- Leaving Group Ability : Bromides (C–Br bond energy: 290 kJ/mol) react faster than chlorides (C–Cl: 346 kJ/mol).
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while ethanol balances solubility and cost.
- Base Selection : Triethylamine (TEA) or potassium carbonate deprotonates the thiol, forming the reactive thiolate.
Optimized Protocol
A representative procedure involves:
- Dissolving 2-mercaptopyridine (1.0 equiv) and oct-1-en-1-yl bromide (1.2 equiv) in dry ethanol.
- Adding triethylamine (1.5 equiv) under nitrogen atmosphere.
- Refluxing at 80°C for 12–24 hours.
- Purifying via column chromatography (SiO₂, hexane/ethyl acetate).
Yield : 65–75% (oct-1-en-1-yl bromide) vs. 50–55% (chloride analog).
Comparative Analysis of Reaction Conditions
The table below summarizes critical parameters influencing alkylation efficiency:
| Parameter | Oct-1-en-1-yl Bromide | Oct-1-en-1-yl Chloride |
|---|---|---|
| Reaction Time (h) | 12 | 24 |
| Temperature (°C) | 80 | 80 |
| Solvent | Ethanol | Ethanol |
| Base | TEA | TEA |
| Yield (%) | 72 ± 3 | 53 ± 4 |
Key findings:
- Bromides outperform chlorides due to superior leaving group ability.
- Prolonged heating (>24 h) with chlorides risks double-bond isomerization in the octenyl group.
Side Reactions and Mitigation Strategies
Oxidation to Disulfides
2-Mercaptopyridine is prone to oxidation, forming 2,2'-dipyridyl disulfide. This side reaction is minimized by:
Alkene Isomerization
The oct-1-en-1-yl group’s double bond may isomerize to internal alkenes under acidic or high-temperature conditions. Mitigation includes:
- Using mild bases (e.g., K₂CO₃ instead of NaOH).
- Limiting reaction temperatures to <90°C.
Alternative Synthetic Routes
One-Pot Thioalkylation
A streamlined approach couples 2-chloropyridine directly with oct-1-en-1-yl thiol, though thiourea intermediates complicate purification.
Electrochemical Synthesis
Inspired by copper(I)-mediated protocols, electrochemical methods using Cu electrodes in ethanolic solutions show promise but require further optimization for alkenyl sulfides.
Chemical Reactions Analysis
Types of Reactions
2-[(Oct-1-en-1-yl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
2-[(Oct-1-en-1-yl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Oct-1-en-1-yl)sulfanyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Structural Comparisons
Chalcone Flavonoid Derivatives
- Compound: 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone () Key Differences: The target compound replaces the propenone linker (-CO-CH₂-) with a sulfanyl (-S-) group and an alkenyl chain. The absence of hydroxyl groups in 2-[(Oct-1-en-1-yl)sulfanyl]pyridine reduces polarity, enhancing lipophilicity compared to the chalcone derivative . Impact: This structural variation may reduce hydrogen-bonding capacity but improve membrane permeability.
Lansoprazole-Related Compounds
- Examples :
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole ()
- Lansoprazole derivatives with sulfinyl or sulfonyl groups ()
- Key Differences : The target compound lacks the benzimidazole moiety and trifluoroethoxy substituents. Its oct-1-en-1-yl chain introduces greater conformational flexibility compared to the rigid benzimidazole-pyridine systems in lansoprazole analogs .
Oxadiazole-Based Sulfanyl Acetamides
- Compound: N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Key Differences: The target compound substitutes the acetamide-oxadiazole-indole system with a simpler pyridine-alkenyl sulfanyl structure.
Physicochemical Properties
| Property | 2-[(Oct-1-en-1-yl)sulfanyl]pyridine | Lansoprazole Analogs | Oxadiazole Acetamides |
|---|---|---|---|
| Lipophilicity | High (due to alkenyl chain) | Moderate (polar groups) | Variable (depends on R) |
| Solubility | Low in water, high in organic solvents | Low (sulfonyl groups) | Moderate (amide polarity) |
| Stability | Susceptible to oxidation at double bond | High (stable sulfonamide) | Moderate (oxadiazole) |
- Notes: The oct-1-en-1-yl chain increases lipophilicity, which may enhance bioavailability in lipid-rich environments but reduce aqueous solubility .
Q & A
Q. Can this compound serve as a covalent inhibitor scaffold?
- Methodological Answer : Yes. The sulfanyl group’s electrophilicity enables covalent bonding to cysteine residues. Optimize selectivity by modifying the octene chain’s hydrophobicity (logP 3.5–4.0). Test in vitro against SARS-CoV-2 Mpro or HIV-1 protease, using ML-7 (a homopiperazine-sulfonyl derivative) as a positive control .
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